![molecular formula C15H25N3O2 B2678573 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide CAS No. 1281188-29-1](/img/structure/B2678573.png)
2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide
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Overview
Description
2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide, commonly known as MPPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mechanism Of Action
MPPEP selectively binds to the allosteric site of 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide and inhibits its signaling pathway. 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide is a G protein-coupled receptor that modulates the activity of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway. By inhibiting 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide signaling, MPPEP can modulate the activity of these intracellular signaling pathways and affect various physiological and pathological processes.
Biochemical and physiological effects:
MPPEP has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, drug addiction, and pain perception. These effects are mediated by the modulation of various intracellular signaling pathways, including the cAMP pathway, the PI3K pathway, and the MAPK pathway. MPPEP has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
Advantages And Limitations For Lab Experiments
MPPEP is a potent and selective antagonist of 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide, which makes it a valuable tool compound for investigating the role of 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide in various physiological and pathological processes. However, its use in lab experiments is limited by its poor solubility in water and its potential off-target effects. Moreover, the effects of MPPEP may vary depending on the experimental conditions and the cell type or tissue studied.
Future Directions
Future research on MPPEP should focus on its potential therapeutic effects in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and autism spectrum disorders. Moreover, the development of more potent and selective 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide antagonists may lead to the discovery of novel therapeutic targets for these disorders. Finally, the use of MPPEP in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Synthesis Methods
MPPEP can be synthesized by a multi-step process starting from 1-benzylpiperidin-4-one. The first step involves the reaction of 1-benzylpiperidin-4-one with propargyl bromide to form 1-(prop-2-yn-1-yl)piperidin-4-ol. This intermediate is then converted into the corresponding formamide by reaction with N,N-dimethylformamide dimethyl acetal. The final step involves the reaction of the formamide with 2-bromo-N-(2-methylpropanoyl)propanamide to give MPPEP.
Scientific Research Applications
MPPEP has been extensively used as a tool compound to investigate the role of 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, drug addiction, and pain perception. MPPEP has also been used in preclinical studies to evaluate its potential therapeutic effects in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and autism spectrum disorders.
properties
IUPAC Name |
N-[2-(2-methylpropanoylamino)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-4-9-18-10-5-13(6-11-18)15(20)17-8-7-16-14(19)12(2)3/h1,12-13H,5-11H2,2-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSWKPDMNXKAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCNC(=O)C1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide |
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